7-Ethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one
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Overview
Description
7-Ethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfonic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sulfuric acid, reducing agents like iron and ammonium chloride, and bases like triethylamine . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Ethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Furo[2,3-d]thiazolo[3,2-a]pyrimidines: These are fused heterocycles with similar pharmacological potential.
Uniqueness
7-Ethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one stands out due to its specific substitutions, which confer unique biological activities and potential therapeutic applications .
Properties
CAS No. |
39567-23-2 |
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Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
7-ethyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H12N2OS/c1-2-6-5-7(11)10-3-4-12-8(10)9-6/h6H,2-5H2,1H3 |
InChI Key |
MXUQQHNDCAKLIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)N2CCSC2=N1 |
Origin of Product |
United States |
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